STX140

Beschreibung

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSNIXKAKUZPSI-SSTWWWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336467 | |

| Record name | 2-Methoxyestradiol disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401600-86-0 | |

| Record name | 2-Methoxyestradiol-3,17-O,O-bis(sulfamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyestradiol disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STX-140 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

STX140: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent anti-cancer agent with a multi-faceted mechanism of action. It primarily functions as a microtubule-destabilizing agent, leading to cell cycle arrest and subsequent programmed cell death. Beyond its impact on the cytoskeleton, STX140 modulates key signaling pathways involved in apoptosis, cellular senescence, and the hypoxic response. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-neoplastic activity of STX140, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism: Microtubule Destabilization

STX140 exerts its primary anti-cancer effect by disrupting microtubule dynamics.[1][2][3][4] Unlike stabilizing agents such as taxanes, STX140 binds to tubulin dimers, preventing their polymerization into microtubules.[5][6] This disruption of the microtubule network leads to a cascade of cellular events, beginning with arrest of the cell cycle in the G2/M phase.[1][2]

Visualization of Microtubule Disruption Workflow

Caption: STX140's primary mechanism of action.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A major consequence of STX140-induced cell cycle arrest is the initiation of apoptosis, primarily through the intrinsic mitochondrial pathway.[7][8][9] This process is characterized by the depolarization of the mitochondrial membrane and the subsequent activation of caspase cascades.[7][8][10]

Signaling Pathway of STX140-Induced Apoptosis

Caption: STX140-induced intrinsic apoptosis pathway.

Studies have demonstrated that STX140 significantly reduces the expression of key anti-apoptotic proteins, survivin and X-linked inhibitor of apoptosis protein (XIAP), further promoting cell death.[7][8][9]

Modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

In the hypoxic tumor microenvironment, the transcription factor HIF-1α plays a crucial role in promoting angiogenesis and cell survival.[11][12] STX140 has been shown to inhibit the nuclear accumulation of HIF-1α under hypoxic conditions.[13][14][15] However, its effect on downstream HIF-1α target genes is selective. While STX140 did not significantly regulate the expression of VEGF in vivo, it was found to reduce the expression of Carbonic Anhydrase IX (CAIX), a protein involved in pH regulation and tumor progression.[13][14][15]

STX140's Influence on the HIF-1α Pathway

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule-destabilizing agents: structural and mechanistic insights from the interaction of colchicine and vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STX140 and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STX140 and STX641 Cause Apoptosis via the Intrinsic Mitochondrial Pathway and Down-regulate Survivin and XIAP Expression in Ovarian and Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The in vitro and in vivo activity of the microtubule disruptor STX140 is mediated by Hif-1 alpha and CAIX expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The In Vitro and In Vivo Activity of the Microtubule Disruptor STX140 Is Mediated by Hif-1 Alpha and CAIX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

STX140: A Technical Guide to a Novel Microtubule Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent, orally bioavailable microtubule disruptor with significant anti-cancer activity. This technical guide provides an in-depth overview of STX140, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental protocols for its characterization. Quantitative data from in vitro and in vivo studies are presented in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anti-cancer drug development. STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate) is a novel compound that exerts its anti-neoplastic effects by disrupting microtubule polymerization.[1][2] Unlike many conventional chemotherapeutics, STX140 has demonstrated efficacy in drug-resistant cancer models, highlighting its potential to overcome clinical challenges in oncology.[3][4] This guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in STX140.

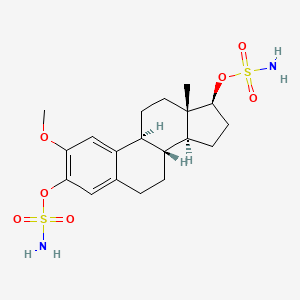

Chemical Structure of STX140

Caption: Chemical structure of STX140.

Mechanism of Action: Microtubule Disruption

STX140 functions as a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

The primary mechanism involves:

-

Inhibition of Microtubule Polymerization: STX140 directly interferes with the assembly of tubulin dimers into microtubules.

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, activates the spindle assembly checkpoint. This leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4]

-

Induction of Apoptosis: Sustained G2/M arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[5][6]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of STX140 have been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of STX140 (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 (WT) | Breast Cancer | 250 | [4] |

| A2780 | Ovarian Cancer | 280 | [2] |

| LNCaP | Prostate Cancer | 260 | [2] |

Table 2: Induction of Cell Cycle Arrest and Apoptosis by STX140

| Cell Line | Treatment | % Cells in G2/M | % Apoptotic Cells | Reference |

| MCF-7 (WT) | 500 nM STX140 (48h) | 45% | - | [4] |

| MCF-7 (DOX) | 500 nM STX140 (48h) | 68% | - | [4] |

| MCF-7 (WT) | 500 nM STX140 (72h) | - | 2-fold vs control | [4] |

| A2780 | 1 µM STX140 (48h) | - | Maximal at 48h | [5] |

| LNCaP | 1 µM STX140 (72h) | - | Maximal at 72h | [5] |

| MCF-7 | 1 µM STX140 (168h) | - | Maximal at 168h | [5] |

Table 3: In Vivo Efficacy of STX140 in Breast Cancer Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| MCF-7 (WT) | 20 mg/kg STX140 (oral, daily) | Significant inhibition (P < 0.001) | [4] |

| MCF-7 (DOX) | 20 mg/kg STX140 (oral, daily) | Significant inhibition (P < 0.001) and regression | [4] |

| MDA-MB-231 | 10 mg/kg STX140 (oral, daily) | 78% | [7] |

| MDA-MB-231 | 20 mg/kg STX140 (oral, daily) | 87% | [7] |

Signaling Pathways

STX140-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and c-Jun N-terminal kinase (JNK) signaling.

Caption: STX140-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used for characterizing microtubule-disrupting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of STX140 on the polymerization of purified tubulin in a cell-free system.

Caption: Workflow for in vitro tubulin polymerization assay.

Protocol:

-

Reconstitute purified tubulin (e.g., from Cytoskeleton, Inc.) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) with 5% glycerol.[8]

-

In a pre-warmed 96-well plate, add STX140 at various concentrations. Include vehicle control (DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

-

Add 100 µL of the reconstituted tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Immunofluorescence Staining for Microtubule Integrity

This method allows for the visualization of the effects of STX140 on the microtubule network within cells.

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

-

Seed adherent cancer cells (e.g., MCF-7, HeLa) onto glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of STX140 for a specified duration (e.g., 24-48 hours). Include a vehicle control.

-

Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of STX140 on cell viability and proliferation.

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of STX140 concentrations for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the percentage of cells in different phases of the cell cycle after STX140 treatment.

Protocol:

-

Seed cells in 6-well plates and treat with STX140 for 48 hours.[4]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]

-

Incubate the fixed cells on ice for at least 2 hours or at -20°C for long-term storage.

-

Wash the cells with PBS and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[1][9]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells and treat with STX140 for 72 hours.[4]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

STX140 is a potent microtubule disruptor with significant anti-cancer activity, particularly in drug-resistant models. Its mechanism of action, involving cell cycle arrest at the G2/M phase and induction of apoptosis via the intrinsic mitochondrial pathway, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of STX140 as a potential therapeutic agent. The quantitative data and signaling pathway diagrams offer a clear and comprehensive overview of its biological effects, supporting its continued evaluation in preclinical and clinical settings. Although no clinical trials are currently ongoing, the promising preclinical results warrant further investigation into the safety and efficacy of STX140 in human cancer therapy.[2]

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 3. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. STX140 and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the STX140 Steroid Sulfatase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX140, also known as Irosustat (formerly STX64 or 667-COUMATE), is a potent, orally active, and irreversible non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2][3] STS plays a pivotal role in the biosynthesis of active steroid hormones by catalyzing the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1-S), into their respective active forms, dehydroepiandrosterone (DHEA) and estrone (E1).[2][4] These active steroids can be further converted into potent androgens and estrogens, which are implicated in the growth and proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[5][6][7] By inhibiting STS, STX140 effectively blocks this critical step in steroid hormone production, thereby depriving hormone-sensitive tumors of the steroids they require for growth.[3][4] This guide provides a comprehensive technical overview of the STX140 steroid sulfatase inhibition pathway, including its mechanism of action, quantitative data from key clinical studies, and detailed experimental protocols.

Core Mechanism of Action: The Steroid Sulfatase Inhibition Pathway

The primary mechanism of action of STX140 is the irreversible inhibition of steroid sulfatase.[1][3] STS is a microsomal enzyme found in various tissues, including the liver, adrenal glands, and breast tumor tissue.[1][8] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens. The sulfatase pathway is a key route for the formation of estrone, which can then be converted to the more potent estradiol.[9]

STX140, a tricyclic coumarin-based sulfamate, acts as a suicide substrate for STS.[10] It mimics the natural substrates of the enzyme, DHEA-S and E1-S, and binds to the active site. The sulfamate moiety of STX140 is then cleaved, leading to the formation of a reactive species that covalently binds to and permanently inactivates the enzyme.[11] This irreversible inhibition leads to a profound and sustained reduction in STS activity.[1][9]

The downstream effects of STS inhibition by STX140 are a significant alteration in the steroid hormone profile. The blockage of the conversion of DHEA-S and E1-S results in a decrease in the serum levels of their respective active forms, DHEA and estrone.[1][9] This, in turn, leads to reduced levels of potent estrogens like estradiol and androgens such as testosterone and androstenediol.[9][12] Concurrently, the levels of the sulfated precursors, DHEA-S and E1-S, may increase as their conversion is blocked.[1][10] This modulation of steroid hormone levels is the basis for the therapeutic potential of STX140 in hormone-dependent cancers.

Figure 1: STX140 Steroid Sulfatase Inhibition Pathway.

Quantitative Data from Clinical Studies

The clinical development of STX140 (Irosustat) has provided valuable quantitative data on its pharmacodynamic effects and efficacy in patients with hormone-dependent cancers, primarily breast cancer.

Table 1: Pharmacodynamic Effects of Irosustat on Steroid Sulfatase Activity

| Study Phase | Patient Population | Irosustat Dose | Duration of Treatment | Tissue | STS Activity Inhibition (%) | Reference |

| Phase I | Postmenopausal women with breast cancer | 5 mg or 20 mg daily | 5 days | Peripheral Blood Lymphocytes | 98% (median) | [9] |

| Phase I | Postmenopausal women with breast cancer | 5 mg or 20 mg daily | 5 days | Breast Tumor Tissue | 99% (median) | [9] |

| Phase I | Postmenopausal women with breast cancer | 1, 5, 20, 40, 80 mg daily | 7 days | Peripheral Blood Mononuclear Cells | >95% | [1] |

| Phase I | Postmenopausal women with breast cancer | 5, 20, 40, 80 mg daily | 28 days | Peripheral Blood Mononuclear Cells | >95% | [1] |

Table 2: Effect of Irosustat on Serum Steroid Levels in Postmenopausal Women with Breast Cancer (Phase I Study)

| Steroid Hormone | Median Change from Baseline (%) | Reference |

| Estrone (E1) | -76% | [12] |

| Estradiol (E2) | -39% | [12] |

| Dehydroepiandrosterone (DHEA) | -41% | [12] |

| Androstenediol | -70% | [12] |

| Androstenedione | -62% | [12] |

| Testosterone | -30% | [12] |

| Dehydroepiandrosterone Sulfate (DHEA-S) | + (significant increase) | [1][10] |

| Estrone Sulfate (E1-S) | + (significant increase) | [10] |

Table 3: Clinical Efficacy of Irosustat in Advanced Breast Cancer (IRIS Study - Phase II)

| Endpoint | Value | 95% Confidence Interval | Analysis Population | Reference |

| Clinical Benefit Rate (CBR) | 18.5% | 6.3% - 38.1% | Intent-to-Treat (n=27) | [10][13] |

| Clinical Benefit Rate (CBR) | 21.7% | 7.4% - 43.7% | Per-Protocol | [10][13] |

| Median Duration of Clinical Benefit | 9.4 months | 8.1 - 11.3 months | Patients with clinical benefit (n=5) | [10] |

| Median Progression-Free Survival (PFS) | 2.7 months | 2.5 - 4.6 months | Intent-to-Treat & Per-Protocol | [10][13] |

Table 4: Proliferation Response to Irosustat in Early Breast Cancer (IPET Study - Phase II)

| Endpoint | Responder Definition | Response Rate (%) | 95% Confidence Interval | p-value | Reference |

| Change in FLT Uptake (SUV) | ≥20% decrease | 12.5% (1/8) | 2% - 47% | 0.001 | [14][15] |

| Change in Ki67 | ≥30% decrease | 43% (3/7) | 16% - 75% | <0.001 | [14][15] |

| Median % Change in Ki67 | - | 52.3% reduction | - | 0.028 | [14][15] |

Detailed Experimental Protocols

Steroid Sulfatase Activity Assay

A common method for determining STS activity in biological samples involves the use of a radiolabeled substrate.[8][16]

Objective: To quantify the enzymatic activity of steroid sulfatase in tissue homogenates or cell lysates.

Materials:

-

[6,7-³H]Estrone-3-sulfate or [7-³H]DHEA-S (radiolabeled substrate)

-

Phosphate buffer (pH 7.4)[16]

-

Toluene or other suitable organic solvent

-

Scintillation fluid

-

Tissue homogenizer or cell lysis buffer

-

Microcentrifuge

-

Scintillation counter

-

Protein quantification assay kit (e.g., BCA or Bradford)

Protocol:

-

Sample Preparation: Homogenize tissue samples or lyse cells in cold phosphate buffer. Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant containing the microsomal fraction where STS is located.[16] Determine the protein concentration of the supernatant.

-

Enzyme Reaction: In a microcentrifuge tube, combine a specific amount of protein from the sample supernatant with the phosphate buffer.

-

Substrate Addition: Add the radiolabeled substrate (e.g., [³H]E1-S) to initiate the enzymatic reaction. The final concentration of the substrate should be optimized for the specific assay conditions.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as toluene. This will also serve to extract the hydrolyzed, non-polar steroid product (e.g., estrone) from the aqueous phase containing the unreacted sulfated substrate.

-

Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases.

-

Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation of STS Activity: The amount of hydrolyzed product is calculated based on the measured radioactivity and the specific activity of the radiolabeled substrate. STS activity is typically expressed as picomoles of product formed per hour per milligram of protein.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Anti-Acanthamoebic Activities of Irosustat and STX140 and Their Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. endocrinology.org [endocrinology.org]

- 13. ascopubs.org [ascopubs.org]

- 14. IPET study: an FLT-PET window study to assess the activity of the steroid sulfatase inhibitor irosustat in early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

STX140 and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent anti-cancer agent that induces apoptosis in a variety of tumor cells, including those resistant to conventional chemotherapeutics like taxanes.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which STX140 elicits programmed cell death. It details the signaling pathways involved, presents quantitative data on its efficacy, and offers comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

STX140 is an orally bioavailable small molecule that acts as a microtubule-disrupting agent.[3] Unlike taxanes, which stabilize microtubules, STX140 inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4] A key advantage of STX140 is its efficacy in multi-drug resistant cancer models, suggesting it may overcome common mechanisms of chemotherapy resistance.[2] This guide will explore the molecular cascade initiated by STX140, from microtubule disruption to the activation of the apoptotic machinery.

Mechanism of Action: Microtubule Disruption

The primary mechanism of action of STX140 is the disruption of microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin polymerization, STX140 leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in the G2/M phase of the cell cycle.[3][4] This sustained mitotic arrest is a key trigger for the induction of apoptosis.

Signaling Pathways in STX140-Induced Apoptosis

STX140 primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[3][5] This is a complex signaling cascade that culminates in the activation of caspases, the executioners of apoptosis. The key events in this pathway are detailed below.

The Intrinsic Apoptotic Pathway

The induction of apoptosis by STX140 is initiated by its disruptive effect on microtubules, which leads to mitotic arrest. This prolonged arrest signals cellular stress, which in turn activates the intrinsic apoptotic pathway. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. While the precise upstream signaling from microtubule disruption to the mitochondria is still under investigation, it is understood to involve the modulation of pro- and anti-apoptotic Bcl-2 family members. This leads to mitochondrial depolarization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade.[3][5]

Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

A significant aspect of STX140's pro-apoptotic activity is its ability to downregulate key members of the Inhibitor of Apoptosis Protein (IAP) family, specifically survivin and XIAP (X-linked inhibitor of apoptosis protein).[3][5] These proteins normally function to inhibit caspase activity and prevent apoptosis. By reducing the levels of survivin and XIAP, STX140 lowers the threshold for apoptosis induction and enhances the efficacy of the apoptotic signaling cascade. The downregulation of these proteins has been observed to occur around 48 hours post-treatment, coinciding with the onset of apoptosis.[3]

Quantitative Data

The efficacy of STX140 has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of STX140 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Proliferation | Reference |

| A2780 | Ovarian | 280 | [1] |

| LNCaP | Prostate | 260 | [1] |

| MCF-7 | Breast (WT) | 250 | [1][6] |

| MCF-7/DOX | Breast (Doxorubicin-Resistant) | Not significantly different from WT | [6] |

Table 2: Induction of Apoptosis and Caspase Activation by STX140 (1 µM)

| Cell Line | Time Point | % Apoptotic Cells (vs. Control) | Caspase-3/7 Activity (Fold Increase vs. Control) | Reference |

| A2780 | 48 h | Maximal | ~3.5 (at 72h) | [3] |

| LNCaP | 72 h | Maximal | ~2.5 (at 72h) | [3] |

| MCF-7 | 168 h | Maximal | ~2.0 (at 120h) | [3] |

Table 3: Downregulation of Survivin and XIAP by STX140 (1 µM)

| Cell Line | Protein | Time Point | % Downregulation (Approx.) | Reference |

| A2780 | Survivin | 72 h | Significant | [3] |

| A2780 | XIAP | 48-72 h | Significant | [3] |

| LNCaP | Survivin | 72 h | Significant | [3] |

| LNCaP | XIAP | 72 h | Significant | [3] |

| MCF-7 | Survivin | 72 h | No significant effect | [3] |

| MCF-7 | XIAP | 72 h | No significant effect | [3] |

Table 4: In Vivo Efficacy of STX140

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| MCF-7 (WT) | STX140 (20 mg/kg, oral, daily) | Significant inhibition | [2][6] |

| MCF-7 (DOX) | STX140 (20 mg/kg, oral, daily) | Significant inhibition and regression | [2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of STX140.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of STX140 on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of STX140 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with STX140 at the desired concentration and for the indicated time points.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Bcl-2 Family and IAP Proteins

This protocol is for assessing the expression levels of key apoptosis-related proteins.

-

Protein Extraction: Lyse STX140-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, survivin, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol is for measuring changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with STX140.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Caspase-3/7 Activity Assay

This protocol is for measuring the activity of executioner caspases.

-

Cell Lysis: Lyse STX140-treated and control cells.

-

Assay Reaction: Add a luminogenic caspase-3/7 substrate to the cell lysates.

-

Incubation: Incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of STX140.

Conclusion

STX140 is a promising anti-cancer agent that effectively induces apoptosis in various cancer cell lines, including those with acquired resistance to other chemotherapies. Its mechanism of action, centered on microtubule disruption and subsequent activation of the intrinsic apoptotic pathway, coupled with the downregulation of key inhibitor of apoptosis proteins, provides a multi-faceted approach to overcoming tumor cell survival mechanisms. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of STX140 as a potential therapeutic agent in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STX140 and STX641 Cause Apoptosis via the Intrinsic Mitochondrial Pathway and Down-regulate Survivin and XIAP Expression in Ovarian and Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 4. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STX140 and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

An In-Depth Technical Guide to the Anti-Angiogenic Properties of STX140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-angiogenic properties of STX140, a potent, orally bioavailable small molecule. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies for critical experiments. This guide is intended to serve as a resource for professionals in oncology and drug development investigating novel anti-angiogenic therapies.

Mechanism of Action

STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate) is a sulfamoylated derivative of 2-methoxyestradiol, designed to overcome the poor bioavailability of its parent compound. Its anti-angiogenic activity stems from a multi-targeted mechanism, primarily initiated by its function as a microtubule disruptor.

Microtubule Disruption, Cell Cycle Arrest, and Apoptosis

As a microtubule-targeting agent, STX140 disrupts microtubule dynamics, which is crucial for cell division and structural integrity. This disruption leads to an arrest of the cell cycle in the G2/M phase.[1][2] Prolonged cell cycle arrest ultimately triggers apoptosis (programmed cell death) in cancer cells and endothelial cells through the intrinsic mitochondrial pathway.[3][4] Studies have shown that STX140 can induce apoptosis in various cancer cell lines, including those resistant to other microtubule inhibitors like taxanes.[2][5]

Modulation of the HIF-1α Pathway

Tumor neo-angiogenesis is significantly regulated by the hypoxia-inducible factor 1 (HIF-1).[3] HIF-1 is a heterodimer consisting of a stable β subunit and a highly regulated α subunit (HIF-1α). Under hypoxic conditions typical of a tumor microenvironment, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[3]

Initial hypotheses suggested that STX140's anti-angiogenic effects were mediated by the inhibition of HIF-1α. In vitro studies confirmed that STX140 effectively blocks the hypoxic induction and nuclear accumulation of the HIF-1α protein.[6] However, further investigation revealed that STX140 did not significantly alter the mRNA expression of most HIF-1α target genes, such as VEGF, GLUT-1, and PGK, in either cell cultures or in vivo tumor models.[3][6] This suggests that while STX140 does impact HIF-1α protein localization, its downstream anti-angiogenic effect is not primarily driven by the broad transcriptional inhibition of HIF-1.

Inhibition of Carbonic Anhydrase IX (CAIX)

A more significant finding is the specific downregulation of Carbonic Anhydrase IX (CAIX) by STX140.[3][6] CAIX is a HIF-1-regulated transmembrane enzyme that plays a critical role in pH regulation and tumor cell survival in hypoxic environments. Unlike other HIF-1 target genes, CAIX mRNA and protein expression were consistently and significantly reduced by STX140 both in vitro and in vivo.[3][7] Therefore, the antitumor and anti-angiogenic activity of STX140 is now considered to be largely HIF-1-independent and is, at least in part, mediated by the direct or indirect inhibition of CAIX expression and activity.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of STX140.

Table 1: In Vitro Efficacy of STX140

| Assay | Cell Line(s) | Concentration | Result | Reference(s) |

|---|---|---|---|---|

| HIF-1α Inhibition | MCF-7, MDA-MB-231 | 0.5 µM | Blocked hypoxic induction of HIF-1α protein. | [6] |

| CAIX mRNA Inhibition | MCF-7, MDA-MB-231 | 0.5 µM | Significantly reduced hypoxia-induced expression. | [6] |

| Cell Cycle Arrest | MCF-7 WT | 500 nmol/L (48h) | 45% of cells arrested in G2-M phase. | [2] |

| Apoptosis Induction | MCF-7 WT | 500 nmol/L (72h) | 2-fold increase in apoptotic cells vs. control. | [2] |

| Cell Proliferation | MCF-7 WT | ~250 nmol/L | IC₅₀ value. |[2] |

Table 2: In Vivo Efficacy of STX140

| Assay Type | Animal Model | Dosing Regimen | Result | Reference(s) |

|---|---|---|---|---|

| Tumor Growth | MCF-7 & MDA-MB-231 Xenografts | 20 mg/kg/day (p.o.) | Complete inhibition of tumor growth. | [6] |

| Tumor Growth | MCF-7 Xenograft | 20 mg/kg/day (p.o.), 5 days/wk for 3 wks | 53 ± 13% reduction in tumor volume. | [8] |

| Angiogenesis | Matrigel Plug (bFGF-induced) | 20 mg/kg/day (p.o.) for 4 days | Complete inhibition of angiogenesis (p < 0.001). | [8] |

| VEGFR-2 Levels | MCF-7 Xenograft | 20 mg/kg/day (p.o.) | Significant decrease in VEGFR-2 (Flk-1). |[8] |

Key Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the anti-angiogenic properties of STX140.

In Vitro Assays

This assay quantifies the effect of STX140 on the proliferation of endothelial cells (e.g., HUVECs).

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells/well in complete medium and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh medium containing various concentrations of STX140 or a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification: Assess cell viability using a colorimetric assay such as MTT, MTS, or by using a fluorescent dye like Calcein AM. Read the absorbance or fluorescence on a plate reader.

-

Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

This assay assesses the effect of STX140 on the directional migration of endothelial cells.[9]

-

Monolayer Culture: Grow endothelial cells to a confluent monolayer in a 6-well or 12-well plate.

-

Scratch/Wound Creation: Create a uniform "wound" or scratch through the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add a medium containing the desired concentration of STX140 or a vehicle control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.

-

Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial area to quantify cell migration.

This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[10][11][12]

-

Matrigel Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

-

Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentration of STX140 or a vehicle control.

-

Plating: Seed 10,000-20,000 cells onto the surface of the polymerized Matrigel.

-

Incubation: Incubate the plate for 6-20 hours at 37°C.

-

Visualization & Quantification: Visualize the formation of tube-like networks using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as the number of nodes, total tube length, and number of branches using imaging software.

This protocol details the method used to assess STX140's effect on HIF-1α protein levels under hypoxic conditions.[3]

-

Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7) and treat with 0.5 µM STX140 under normoxia for 18 hours.

-

Hypoxic Induction: Transfer the plates to a hypoxic chamber (1% O₂, 5% CO₂) for 6 hours.

-

Protein Extraction: Harvest cells and perform nuclear and cytoplasmic protein fractionation using a suitable kit.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Resolve equal amounts of protein extract on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., Lamin B1 for nuclear fraction).

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Assays

This in vivo assay directly measures the formation of new blood vessels in response to an angiogenic stimulus.[8]

-

Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF, 500 ng).

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6J mice. The Matrigel will form a solid plug.

-

Treatment: Beginning 24 hours after injection, administer STX140 (e.g., 20 mg/kg) or vehicle control daily via oral gavage for 4-7 days.

-

Vessel Visualization: On the final day, intravenously inject FITC-conjugated Dextran to label the functional vasculature.

-

Plug Excision: After allowing the dye to circulate, euthanize the mice and excise the Matrigel plugs.

-

Quantification: Digest the plugs using dispase. Quantify the incorporated FITC-Dextran using a spectrofluorometer. The fluorescence intensity is directly proportional to the degree of vascularization.

This model assesses the effect of STX140 on the growth of human tumors in an immunodeficient mouse.[6][8]

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7, MDA-MB-231) into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer STX140 (e.g., 20 mg/kg) or vehicle control daily via oral gavage.

-

Monitoring: Measure tumor dimensions with calipers weekly and calculate tumor volume. Monitor animal body weight and general health.

-

Endpoint Analysis: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., RT-PCR for gene expression, immunohistochemistry for vessel density or protein markers like VEGFR-2).

Conclusion and Future Directions

STX140 demonstrates potent anti-angiogenic and antitumor activity through a multi-faceted mechanism. While it was initially investigated for its role in HIF-1α inhibition, compelling evidence indicates its primary anti-angiogenic effects may be mediated through the downregulation of CAIX, independent of broad HIF-1 transcriptional changes. Its function as a microtubule disruptor contributes significantly to its efficacy by inducing cell cycle arrest and apoptosis in both tumor and endothelial cells.

The preclinical data, particularly its complete inhibition of bFGF-induced angiogenesis and significant tumor growth inhibition in xenograft models, underscore its potential as a therapeutic agent. Furthermore, its efficacy in taxane-resistant models highlights a key clinical advantage.

Future research should focus on:

-

Further elucidating the precise molecular mechanism linking STX140 to CAIX downregulation.

-

Investigating the efficacy of STX140 in combination with other cancer therapies, such as immunotherapy or standard chemotherapy.[13]

-

Identifying predictive biomarkers to select patient populations most likely to respond to STX140 treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The in vitro and in vivo activity of the microtubule disruptor STX140 is mediated by Hif-1 alpha and CAIX expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STX140 and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The In Vitro and In Vivo Activity of the Microtubule Disruptor STX140 Is Mediated by Hif-1 Alpha and CAIX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]

- 10. promocell.com [promocell.com]

- 11. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Angiogenic Regulators and Anti-Angiogenesis Drugs Targeting Angiogenesis Signaling Pathways: Perspectives for Targeting Angiogenesis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of STX140

For Researchers, Scientists, and Drug Development Professionals

STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a multi-targeting anticancer agent with potent steroid sulfatase (STS) inhibitory and antiproliferative activities. This guide provides a comprehensive overview of its structure-activity relationship (SAR), detailing the impact of structural modifications on its biological functions, experimental methodologies for its evaluation, and the signaling pathways it modulates.

Quantitative Structure-Activity Relationship Data

The biological activity of STX140 and its analogs is highly dependent on substitutions at the C2 and C17 positions of the estradiol steroid core, as well as the presence and nature of the sulfamate moieties.

Table 1: Steroid Sulfatase (STS) Inhibitory Activity of STX140 and Analogs

| Compound | R (C2-Position) | R' (C17-Position) | STS Inhibition IC50 (nM) in Placental Microsomes | STS Inhibition IC50 (nM) in MCF-7 cells |

| STX140 | OMe | OSO2NH2 | 39 | 0.5[1] |

| Analog 1 | H | OSO2NH2 | >1000 | - |

| Analog 2 | OEt | OSO2NH2 | 21 | - |

| Analog 3 | OMe | OH | >1000 | - |

Table 2: In Vitro Antiproliferative Activity of STX140 and Analogs

| Compound | R (C2-Position) | R' (C17-Position) | MCF-7 (Breast Cancer) GI50 (nM) | MDA-MB-231 (Breast Cancer) GI50 (nM) | LNCaP (Prostate Cancer) IC50 (nM) | PC3 (Prostate Cancer) IC50 (nM) | A2780 (Ovarian Cancer) IC50 (nM) |

| STX140 | OMe | OSO2NH2 | 520 | 618[1] | 530[1] | 400[1] | 330[1] |

| Analog 4 | OCHF2 | OSO2NH2 | 280 | - | - | - | - |

| Analog 5 | OMe | H | >10000 | >10000 | - | - | - |

| Analog 6 | OEt | OSO2NH2 | 180 | - | - | - | - |

Table 3: Tubulin Polymerization Inhibitory Activity

| Compound | IC50 (µM) in Bovine Brain Tubulin Assembly |

| STX140 | 2.2[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of STX140 and its derivatives.

1. Steroid Sulfatase (STS) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of STS.

-

Enzyme Source: Homogenates of human placental microsomes or whole cell lysates from cancer cell lines (e.g., MCF-7).

-

Substrate: Radiolabeled [6,7-3H]estrone-3-sulfate.

-

Protocol:

-

Pre-incubate the enzyme preparation with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., toluene).

-

Separate the product (estrone) from the substrate by solvent extraction.

-

Quantify the amount of radiolabeled estrone produced using liquid scintillation counting.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

2. In Vitro Antiproliferative Assay (MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Cell Lines: A panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, LNCaP, PC3, A2780).

-

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB).

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

For the MTT assay, add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and wash. Solubilize the bound dye with a Tris-base solution and measure the absorbance at 510 nm.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 or IC50 value.

-

3. Tubulin Polymerization Inhibition Assay

This cell-free assay assesses the effect of a compound on the assembly of microtubules.

-

Source of Tubulin: Purified bovine brain tubulin.

-

Protocol:

-

Incubate purified tubulin with various concentrations of the test compound in a polymerization buffer containing GTP at 37°C.

-

Monitor the increase in turbidity (absorbance at 340 nm) over time, which corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition of polymerization at a specific time point for each compound concentration and determine the IC50 value.

-

4. Cell Cycle Analysis

This method determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

-

Reagent: Propidium iodide (PI) or other DNA-staining dyes.

-

Instrumentation: Flow cytometer.

-

Protocol:

-

Treat cells with the test compound for a defined period.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

STX140 exerts its anticancer effects through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis.

1. Inhibition of Tubulin Polymerization and Cell Cycle Arrest

STX140 disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle at the G2/M phase.

References

A Comprehensive Pharmacological Profile of STX140: A Technical Guide for Drug Development Professionals

Introduction

STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a promising anti-cancer agent with a multi-faceted pharmacological profile. Unlike its parent compound, STX140 exhibits excellent oral bioavailability, making it a more viable candidate for clinical development.[1] This technical guide provides an in-depth overview of the pharmacological properties of STX140, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Pharmacological Attributes

STX140 exerts its anti-neoplastic effects through a combination of mechanisms, primarily acting as a potent microtubule disruptor and an inhibitor of steroid sulfatase. Its activity has been demonstrated in a variety of cancer models, including those resistant to conventional chemotherapies like taxanes.[2][3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for STX140 across various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of STX140 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | 530 | [5][6] |

| PC3 | Prostate Cancer | 400 | [5][6] |

| A2780 (wild-type) | Ovarian Cancer | 330 | [5][6] |

| A2780 (Adriamycin-resistant) | Ovarian Cancer | 870 | [5][6] |

| A2780 (Cisplatin-resistant) | Ovarian Cancer | 380 | [5][6] |

| MCF-7 (wild-type) | Breast Cancer | 250 | [7] |

| MCF-7 (Doxorubicin-resistant) | Breast Cancer | Not significantly different from MCF-7 (wild-type) | [3] |

| MDA-MB-231 | Breast Cancer | 618 | [5][6] |

| SKMEL-28P (naïve) | Melanoma | ~100-200 | [1] |

| SKMEL-28R (BRAFi-resistant) | Melanoma | ~100-200 | [1] |

Table 2: Enzyme Inhibition and Other Bioactivities of STX140

| Target | System | Potency | Reference |

| Steroid Sulfatase | Placental microsomes | IC50 = 39 nM | [5][6] |

| Steroid Sulfatase | MCF-7 cancer cells | IC50 = 0.5 nM | [5][6] |

| Carbonic Anhydrase IX | Enzyme assay | Ki = 70 nM | [5][6] |

| Carbonic Anhydrase II | Enzyme assay | Ki = 270 nM | [5][6] |

| Tubulin Assembly | Bovine brain (cell-free) | IC50 = 2.2 µM | [5][6] |

Mechanism of Action and Signaling Pathways

STX140's anti-cancer activity is underpinned by its ability to interfere with critical cellular processes, including cell division, survival signaling, and angiogenesis.

Microtubule Disruption and Cell Cycle Arrest

STX140 functions as a microtubule-destabilizing agent, competing with colchicine for binding to tubulin.[8] This disruption of microtubule dynamics leads to mitotic arrest, primarily at the G2/M phase of the cell cycle.[2][3][9] The sustained mitotic arrest triggers a cascade of events culminating in apoptosis. A key indicator of this G2/M arrest is the accumulation of cyclin B1.[3][9]

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

STX140 induces programmed cell death through the intrinsic mitochondrial pathway.[8][10][11] This is characterized by the depolarization of the mitochondrial membrane and subsequent activation of effector caspases, such as caspase-3 and caspase-7.[10][11] Furthermore, STX140 has been shown to down-regulate the expression of key anti-apoptotic proteins, survivin and X-linked inhibitor of apoptosis protein (XIAP), thereby promoting cell death.[2][10]

Anti-Angiogenic Effects

STX140 exhibits potent anti-angiogenic properties, inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[8] This effect is partly mediated by its ability to inhibit the nuclear accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under hypoxic conditions.[10] While STX140 reduces HIF-1α protein levels in the nucleus, it does not appear to significantly affect the transcription of most HIF-1α-regulated genes, with the exception of Carbonic Anhydrase IX (CAIX).[10][11] The down-regulation of CAIX expression and activity may contribute to the anti-tumor effects of STX140.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of STX140 are provided below.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of STX140 (typically ranging from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with STX140 at the desired concentration for the specified time (e.g., 48 or 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with STX140 as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blotting

-

Protein Extraction: Treat cells with STX140, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclin B1, survivin, XIAP, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model (MCF-7)

-

Cell Implantation: Subcutaneously inject MCF-7 cells (5 x 10^6 cells in Matrigel) into the flank of female athymic nude mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Drug Administration: Randomize the mice into treatment groups. Administer STX140 orally (e.g., 20 mg/kg daily) and a vehicle control.

-

Tumor Measurement: Measure tumor volume with calipers twice weekly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

Conclusion

STX140 is a promising orally bioavailable anti-cancer agent with a well-defined, multi-modal mechanism of action. Its ability to disrupt microtubule function, induce apoptosis through the intrinsic mitochondrial pathway, and inhibit angiogenesis, coupled with its efficacy in drug-resistant models, positions it as a strong candidate for further clinical investigation. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of STX140.

References

- 1. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STX140 and STX641 cause apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. HIF1α Counteracts TGFβ1-Driven TSP1 Expression in Endothelial Cells to Stimulate Angiogenesis in the Hypoxic Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule disruption upon CNS damage triggers mitotic entry via TNF signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. The in vitro and in vivo activity of the microtubule disruptor STX140 is mediated by Hif-1 alpha and CAIX expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The In Vitro and In Vivo Activity of the Microtubule Disruptor STX140 Is Mediated by Hif-1 Alpha and CAIX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

STX140: A Novel Microtubule Disruptor for Hormone-Independent Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hormone-independent breast cancer, including triple-negative and endocrine-resistant subtypes, presents a significant clinical challenge due to limited targeted therapies and the frequent development of resistance to conventional chemotherapeutics. STX140, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic agent in this setting.[1][2] Structurally a 2-methoxyestradiol-3,17-O,O-bis-sulfamate, STX140 exerts potent antitumor effects through a distinct mechanism of action that circumvents common resistance pathways.[2][3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental evaluation of STX140 in hormone-independent breast cancer models.

Mechanism of Action

STX140's primary mechanism of action is the disruption of microtubule dynamics.[1][2] Unlike taxanes, which stabilize microtubules, STX140 acts as a microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization.[2][4][5] This interference with the microtubule cytoskeleton has several downstream consequences:

-

Cell Cycle Arrest: Disruption of the mitotic spindle halts the cell cycle at the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3]

-

Anti-angiogenic Effects: STX140 has been shown to inhibit the growth of new blood vessels, which is crucial for tumor growth and metastasis.[1]

A key feature of STX140 is its efficacy in drug-resistant cancer models.[3][6] Studies have demonstrated that STX140 is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[3] This allows STX140 to maintain its cytotoxic activity in cancer cells that have become resistant to other chemotherapies, such as taxanes.[3][6]

Signaling Pathways

STX140 modulates several key signaling pathways to induce cell cycle arrest and apoptosis. Upon disrupting microtubule function, STX140 triggers a cascade of events including the rapid accumulation of Cyclin B1, which is involved in blocking progression through the cell cycle.[3] Subsequently, STX140 induces the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation.[3] This, in turn, promotes the apoptotic pathway. While p53 is often constitutively overexpressed in the studied resistant cell lines, STX140's action on Bcl-2 appears to be a critical step in overcoming resistance.[3]

Quantitative Data

The efficacy of STX140 has been quantified in various in vitro and in vivo models of hormone-independent breast cancer.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Type | IC50 (nM) | Reference |

| MCF-7WT | Hormone-Dependent (Parental) | 250 | [2][3] |

| MCF-7DOX | Doxorubicin-Resistant | Active (Specific IC50 not provided, but effective) | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but significant tumor growth inhibition observed in vivo | [7] |

In Vivo Efficacy: Tumor Growth Inhibition

STX140 has demonstrated significant tumor growth inhibition in xenograft models, including those resistant to standard therapies.

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| MCF-7WT | STX140 | Not specified | Significant | [3] |

| MCF-7DOX | STX140 | Not specified | Significant | [3] |

| MDA-MB-231 | STX140 | 10 mg/kg p.o. | 78% | [7] |

| MDA-MB-231 | STX140 | 20 mg/kg p.o. | 87% | [7] |

| Docetaxel-Resistant (HBCx14) | STX140 | Not specified | Significant | [3] |

| Docetaxel-Resistant (HBCx3) | STX140 | Not specified | Significant | [3] |

| Docetaxel-Resistant (HBCx12) | STX140 | Not specified | No significant inhibition | [3] |

Experimental Protocols

The evaluation of STX140's efficacy involves a series of standardized in vitro and in vivo assays.

Cell Proliferation Assay

-

Objective: To determine the effect of STX140 on the proliferation of breast cancer cell lines and to calculate IC50 values.

-

Methodology:

-

Breast cancer cells (e.g., MCF-7WT, MCF-7DOX) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of STX140, a vehicle control, and comparator drugs (e.g., Paclitaxel).

-

Cells are incubated for a specified period (e.g., 48-72 hours).

-

Cell viability is assessed using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or crystal violet staining.

-

The absorbance is read using a plate reader, and the percentage of cell survival is calculated relative to the vehicle control.

-

IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis

-

Objective: To assess the effect of STX140 on cell cycle distribution.

-

Methodology:

-

Cells are treated with STX140 or a control for a specified time (e.g., 48 hours).

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

-

Apoptosis Assay

-

Objective: To determine if STX140 induces apoptosis in breast cancer cells.

-

Methodology:

-

Cells are treated with STX140 or a control for a set duration (e.g., 72 hours).

-

Apoptosis can be measured by various methods, including Annexin V/PI staining followed by flow cytometry, or by quantifying caspase activity.

-

For Annexin V/PI staining, treated cells are harvested and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates apoptosis.[3]

-

Western Blotting

-

Objective: To analyze the expression levels of proteins involved in cell cycle regulation and apoptosis.

-

Methodology:

-

Cells are treated with STX140 or a control, and whole-cell lysates are prepared.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, Bcl-2, phospho-Bcl-2, p53).[3]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of STX140 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human breast cancer cells (e.g., MDA-MB-231) or fragments from patient-derived xenografts (PDXs).[7][8][9]

-

Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.[7]

-

The treatment group receives STX140 orally at specified doses and schedules (e.g., daily for 28 days).[7] The control group receives a vehicle.

-